molecular formula C18H24ClN3O2 B12910606 8-(2-Chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)octan-3-one CAS No. 95354-17-9

8-(2-Chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)octan-3-one

Cat. No.: B12910606
CAS No.: 95354-17-9
M. Wt: 349.9 g/mol
InChI Key: OEOHOTKXLRXCQP-UHFFFAOYSA-N
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Description

8-(2-Chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)octan-3-one (PubChem CID: 15360120) is a synthetic organic compound with the molecular formula C18H24ClN3O2 . This compound features a 1,2,4-triazole ring, a pharmacophore known for its potent biological activity, particularly in antifungal applications . The 1,2,4-triazole core is a critical structural component in a wide array of established antifungal agents, including fluconazole, itraconazole, voriconazole, and posaconazole, which are used to treat serious systemic infections . The primary mechanism of action for 1,2,4-triazole-based antifungals involves the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . By binding to the heme iron in the enzyme's active site, these compounds block the demethylation of lanosterol, a key step in the biosynthesis of ergosterol . Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to the accumulation of methylated sterols, resulting in increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, inhibition of fungal growth . As a research chemical, this compound provides researchers with a valuable tool for investigating structure-activity relationships (SAR) within the triazole chemical space. Studies on such compounds are essential for developing new antifungal agents to overcome rising drug resistance and address the issues of toxicity associated with some current treatments . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

95354-17-9

Molecular Formula

C18H24ClN3O2

Molecular Weight

349.9 g/mol

IUPAC Name

8-(2-chlorophenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)octan-3-one

InChI

InChI=1S/C18H24ClN3O2/c1-18(2,3)17(23)15(22-13-20-12-21-22)9-6-7-11-24-16-10-5-4-8-14(16)19/h4-5,8,10,12-13,15H,6-7,9,11H2,1-3H3

InChI Key

OEOHOTKXLRXCQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(CCCCOC1=CC=CC=C1Cl)N2C=NC=N2

Origin of Product

United States

Biological Activity

The compound 8-(2-Chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)octan-3-one is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 345.81 g/mol

The biological activity of this compound is primarily linked to its interaction with specific biological targets. The presence of the triazole moiety suggests potential antifungal and antibacterial properties. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase , which is crucial for ergosterol biosynthesis in fungi, thus disrupting cell membrane integrity.

Antifungal Activity

Research indicates that compounds with triazole structures exhibit significant antifungal activity. For instance, studies have shown that related triazole derivatives can effectively inhibit the growth of various fungi, including Candida species and Aspergillus species.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties against a range of pathogens. Preliminary findings suggest that it may exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. However, its efficacy against Gram-negative bacteria remains less pronounced.

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus3.9 µg/mlModerate
Enterococcus faecium31.5 µg/mlModerate
Escherichia coli64 µg/mlWeak
Pseudomonas aeruginosa>128 µg/mlNo activity

Case Studies

  • In Vitro Studies on Antifungal Activity : A study published in Frontiers in Microbiology highlighted the effectiveness of triazole derivatives against Candida albicans. The compound demonstrated a significant reduction in fungal load when tested in vitro, suggesting a potential therapeutic application in treating fungal infections .
  • Antibacterial Efficacy Against ESKAPE Pathogens : A comparative study focused on the antibacterial efficacy of various triazole compounds against ESKAPE pathogens (a group notorious for antibiotic resistance). The results indicated that while some derivatives showed promise, the specific compound exhibited variable potency depending on the bacterial strain tested .
  • Cytotoxicity Assessments : Another study evaluated the cytotoxic effects of related triazole compounds on human cancer cell lines. The findings revealed that certain structural modifications could enhance cytotoxicity, indicating that further optimization could lead to more effective anticancer agents .

Scientific Research Applications

Agricultural Applications

Pesticidal Activity
Research indicates that compounds similar to 8-(2-Chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)octan-3-one exhibit insecticidal and fungicidal properties. These compounds can serve as alternatives to conventional pesticides, addressing issues such as pest resistance and environmental impact. For instance:

  • Insect Control : Studies have shown that triazole derivatives can effectively control pest populations by disrupting their physiological processes. This is particularly relevant in integrated pest management (IPM) strategies.
  • Fungal Pathogen Management : The compound's antifungal properties make it suitable for controlling plant diseases caused by fungi such as Botrytis cinerea, which is prevalent in various crops.

Pharmacological Applications

Antifungal Properties
The triazole moiety is well-known for its antifungal activity. Compounds like this compound have been investigated for their effectiveness against fungal infections in humans and animals.

Case Study: Antifungal Efficacy
A study evaluated the efficacy of several triazole derivatives against Candida species. The results indicated that certain derivatives exhibited significant antifungal activity with lower toxicity profiles compared to traditional antifungals. This highlights the potential of this compound in developing safer antifungal therapies.

Material Science Applications

Polymer Development
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of advanced polymers. These polymers can exhibit enhanced properties such as increased thermal stability and resistance to degradation.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
AgricultureInsecticide / FungicideEffective against Botrytis cinerea
PharmacologyAntifungal agentSignificant activity against Candida species
Material SciencePolymer synthesisEnhanced thermal stability and degradation resistance

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Triazole-Containing Antifungal Agents

a) Triadimenol and Metabolites

Triadimenol (β-(4-chlorophenoxy)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol) and its metabolite 4-(4-chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol share structural similarities with the target compound, particularly the chlorophenoxy and triazole motifs. However, triadimenol’s shorter butanediol backbone and hydroxyl group result in distinct pharmacokinetics, such as faster glucuronidation in plants .

Compound Backbone Key Substituents Bioactivity (MIC range, μg/mL)
Target compound Octan-3-one 2-Chlorophenoxy, 1,2,4-triazol-1-yl Not reported
Triadimenol Butanediol 4-Chlorophenoxy, 1,2,4-triazol-1-yl 0.5–2.0 (fungi)
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone Ethanone Benzofuranyl, 1,2,4-triazol-1-yl 4–16 (Candida spp.)
b) Azole Ketones

Compounds like 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (9) exhibit antifungal activity with MIC values of 4–16 μg/mL against Candida spp. The target compound’s longer alkyl chain may enhance membrane permeability but could reduce solubility compared to ethanone derivatives .

Chlorophenoxy-Triazole Hybrids in Pesticides

The glucoside metabolites of 3-(1H-1,2,4-triazol-1-yl)-alanine derivatives (e.g., glucosides of α-(4-chlorophenyl)-α-[1-(2-hydroxycyclopropyl)ethyl]-1H-1,2,4-triazole-1-ethanol) highlight the role of chlorophenoxy-triazole conjugates in systemic plant protection. These metabolites differ from the target compound by incorporating cyclopropyl and glucoside groups, which influence environmental persistence and bioavailability .

Metabolic and Regulatory Profiles

Triazole-containing pesticides often form glucoside or malonic acid conjugates in plants, as seen in triadimenol’s butanediol metabolite . The target compound’s octanone backbone may favor β-oxidation pathways, leading to distinct residue profiles. Regulatory limits for triadimenol (0.05–5 ppm in crops) provide a benchmark for assessing the target compound’s toxicity .

Preparation Methods

General Synthetic Routes for 1,2,4-Triazoles

Substitution on 1,2,4-Triazole

  • Arylation and alkylation : The 1-position of 1,2,4-triazole can be selectively alkylated or arylated under reflux with aryl halides using copper oxide catalysts or sodium methoxide bases, enabling the introduction of various substituents.

Construction of the Octan-3-one Backbone with 2,2-Dimethyl Substitution

  • The octan-3-one skeleton bearing 2,2-dimethyl groups is typically synthesized via alkylation and ketone formation strategies.
  • Starting from suitable precursors such as 2,2-dimethyl-substituted alkyl halides or ketones, chain elongation and functional group transformations are performed to install the ketone at the 3-position and prepare the 4-position for triazole substitution.

Introduction of the 2-Chlorophenoxy Group

  • The 2-chlorophenoxy substituent is introduced via nucleophilic aromatic substitution or etherification reactions.
  • Typically, 2-chlorophenol or its derivatives are reacted with alkyl halides or epoxides to form the chlorophenoxy ether linkage at the 8-position of the octanone chain.

Coupling of the 1,2,4-Triazole to the Octan-3-one Chain

Use of Oxirane Intermediates

  • According to patent US10053436B2, oxirane (epoxide) intermediates of formula II can be prepared from oxo compounds and then reacted with 1H-1,2,4-triazole in the presence of bases such as NaOH or KOH to yield the triazole-substituted products.
  • This two-step process involves:
    • Step (i): Formation of the oxirane intermediate from the corresponding ketone or aldehyde precursor.
    • Step (ii): Nucleophilic ring-opening of the oxirane by 1H-1,2,4-triazole under basic conditions to install the triazole moiety at the 4-position.

Reaction Conditions and Solvents

  • Suitable solvents include polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylacetamide (DMAC).
  • The reaction mixture is often worked up by solvent evaporation, crystallization from solvents like toluene, methanol, or ethanol, and purification by recrystallization or chromatography.
  • The use of seed crystals during crystallization improves product purity and yield.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Notes
1 Synthesis of 1,2,4-triazole ring Hydrazines + formamide (microwave), or Cu(II) catalysis with amidines High yield, catalyst options
2 Preparation of 2,2-dimethyl-octan-3-one backbone Alkylation, ketone formation Starting from suitable alkyl halides or ketones
3 Introduction of 2-chlorophenoxy group Reaction of 2-chlorophenol with alkyl halide or epoxide Etherification or nucleophilic substitution
4 Formation of oxirane intermediate Reaction of oxo compound with dimethyl sulfide and dimethyl sulfate Yields >70% reported
5 Coupling of triazole via oxirane ring-opening 1H-1,2,4-triazole + base (NaOH/KOH) in DMF or similar solvent Crystallization and purification steps

Research Findings and Optimization Notes

  • The oxirane intermediate approach provides a high-yield, scalable route to the target compound with good regioselectivity and functional group tolerance.
  • The choice of base and solvent critically affects the reaction efficiency and purity of the final product.
  • Crystallization from mixed solvents with seed crystals reduces impurities such as symmetric triazole byproducts to below 2%.
  • Alternative methods for triazole synthesis and substitution allow flexibility depending on available starting materials and desired functionalization.

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